molecular formula C17H15N3O2 B2739728 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 1092334-67-2

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2739728
CAS No.: 1092334-67-2
M. Wt: 293.326
InChI Key: XDXDJAXHDDOQMU-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a chemical compound built around a 3-phenyl-1,2,4-oxadiazole core, a scaffold recognized in medicinal chemistry for its potential in protease inhibition. While specific biological data for this exact molecule is not available in the public domain, its structure is closely related to a class of derivatives that have been identified as inhibitors of the SARS-CoV-2 Main Protease (Mpro), a key enzyme vital for viral replication . Research on these analogous 3-phenyl-1,2,4-oxadiazole compounds has shown they can properly occupy the enzyme's active site, forming key interactions such as hydrogen bonds and π-anion interactions, leading to inhibitory activity in the micromolar range . This suggests that this compound presents a valuable starting point for structure-activity relationship (SAR) studies and further optimization in antiviral drug discovery efforts. Furthermore, the 1,2,4-oxadiazole motif is investigated beyond virology, with research indicating its application in developing agonists for central nervous system targets like the GPR88 receptor, highlighting the versatility of this heterocycle in probe and therapeutic development . This product is intended for research purposes in chemical biology and drug discovery. It is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15(21)18-14-11-7-6-10-13(14)17-19-16(20-22-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDJAXHDDOQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like SDCI, reducing agents like hydrogen gas and Pd/C, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the reaction of appropriate phenyl derivatives with propanamide under controlled conditions. The characterization of this compound is performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), confirming its structure and purity.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (µM)
6aMCF-70.65
6bA5492.41

Anti-inflammatory Properties

Research has indicated that oxadiazole derivatives can inhibit enzymes related to inflammatory pathways, such as lipoxygenases. In one study, synthesized compounds showed promising inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response .

Compound5-LOX Inhibition IC50 (µg/ml)
4bf18.78
4af25.78

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study focused on developing aminoacyl-tRNA synthetase inhibitors from oxadiazole derivatives highlighted their potential against resistant strains of Mycobacterium tuberculosis . The molecular docking studies suggested that these compounds could effectively bind to target enzymes involved in bacterial protein synthesis.

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound through enzyme inhibition assays. The findings revealed that the compound effectively reduced inflammation markers in vitro.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition leads to the disruption of energy production in nematodes, ultimately causing their death. Molecular docking studies have shown that the compound binds effectively to the active site of SDH, highlighting its potential as a targeted nematicide .

Comparison with Similar Compounds

Variations in Oxadiazole Substituents

Compounds with modifications to the phenyl group on the oxadiazole ring exhibit distinct electronic and steric effects:

Compound Name Substituent on Oxadiazole Key Properties/Effects Reference
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-(Trifluoromethyl)phenyl Enhanced electron-withdrawing effect; improved metabolic stability
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) 2-Cyano-4-nitrophenyl Strong electron-withdrawing groups; potential for increased binding affinity
3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b) 6-Fluoropyridin-3-yl Heteroaromatic substitution; improved solubility and bioavailability

Key Insight : Electron-withdrawing substituents (e.g., trifluoromethyl, nitro) enhance metabolic stability and receptor binding, while heteroaromatic groups (e.g., pyridinyl) improve solubility .

Modifications to the Propanamide Group

Replacing the propanamide moiety alters hydrogen-bonding capacity and pharmacological activity:

Compound Name Propanamide Modification Impact on Properties Reference
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide (ST-1426) Acrylamide Increased reactivity (Michael acceptor potential); altered pharmacokinetics
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Primary amine Higher solubility (hydrochloride salt); reduced receptor affinity

Key Insight : Acrylamide derivatives may confer covalent binding to biological targets, while amine modifications enhance solubility but reduce target specificity .

Functional Additions to the Core Structure

Incorporation of sulfur or additional heterocycles influences lipophilicity and bioactivity:

Compound Name Structural Addition Observed Effect Reference
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide Sulfanyl-methyl-oxadiazole Increased lipophilicity; potential for CNS penetration

Key Insight : Sulfur-containing groups enhance membrane permeability, making such analogs suitable for central nervous system targets .

Spectral Confirmation

  • IR Spectroscopy : Amide C=O stretches at ~1680 cm⁻¹ and N-H stretches at ~3420 cm⁻¹ confirm propanamide functionality .
  • NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 165–170 ppm) validate structural integrity .

Pharmacological Implications

The parent compound and its analogs show promise in targeting cannabinoid receptors (e.g., CB2 selectivity in 6a–6e) and opioid receptors (e.g., naldemedine tosylate, a derivative used clinically for opioid-induced constipation) . Substituent-dependent trends include:

  • Trifluoromethyl groups : Improve metabolic stability .
  • Pyridinyl groups : Enhance solubility without compromising affinity .

Biological Activity

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a 1,2,4-oxadiazole ring which is known for its pharmacological versatility. The oxadiazole moiety is frequently encountered in various therapeutic agents due to its ability to interact with biological targets effectively.

Enzyme Interactions

The compound has been shown to interact with several enzymes, particularly human carbonic anhydrase isoforms. This interaction is crucial as these enzymes play significant roles in physiological processes such as pH regulation and fluid balance in tissues.

Cellular Effects

Research indicates that this compound influences various cellular processes. It affects cell signaling pathways related to inflammation and oxidative stress, demonstrating potential anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity and modulate gene expression. It acts through:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses and cellular stress .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-Cancer Activity : In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating potent anti-cancer activity .
    CompoundCell LineIC50 (µM)
    Compound AA4311.98 ± 1.22
    Compound BHT2923.30 ± 0.35
  • Anti-inflammatory Effects : Other studies have reported that oxadiazole derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
  • Antiviral Potential : Recent investigations indicate that certain oxadiazole derivatives show promise as inhibitors against SARS-CoV-2 protease with IC50 values around 46 µM .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good solubility in organic solvents which may enhance its absorption profile.
  • Distribution : It is likely distributed throughout body tissues due to its lipophilic nature.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide, and how can structural purity be confirmed?

  • Methodological Answer : The compound can be synthesized via coupling reactions between oxadiazole precursors and substituted aniline derivatives. For example, oxadiazole rings are often formed through cyclization of amidoximes with activated carboxylic acids under microwave-assisted conditions (e.g., 100°C in DMF with EDC/HOBt coupling agents) . Post-synthesis, purity is confirmed via 1H/13C NMR to verify aromatic proton environments and oxadiazole ring formation (e.g., characteristic peaks at δ 8.1–8.5 ppm for phenyl-oxadiazole protons) . HR ESI+ MS ensures molecular ion consistency (e.g., [M+H]+ at m/z 337.1065 for related analogs) .

Q. How does the 1,2,4-oxadiazol-5-yl moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The oxadiazole ring enhances metabolic stability and π-π stacking interactions due to its electron-deficient aromatic system. LogP calculations (e.g., using ChemDraw) and HPLC retention times (C18 column, acetonitrile/water gradient) can assess hydrophobicity. For instance, analogs with 3-phenyl substitutions show logP ~2.5, suggesting moderate membrane permeability .

Q. What spectral techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and oxadiazole C=N vibrations (~1440 cm⁻¹) .
  • 19F NMR (if fluorinated analogs): Detects fluorine environments (e.g., δ -110 ppm for aryl-F) .
  • TLC (hexane:ethyl acetate 4:1) monitors reaction progress, with Rf ~0.45 for intermediates .

Advanced Research Questions

Q. How can structural modifications at the phenyl or propanamide groups enhance target selectivity (e.g., for kinase or receptor binding)?

  • Methodological Answer :

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at the phenyl ring to modulate electronic density. For example, 3-(2-fluoro-4-nitrophenyl) analogs show improved CB2 receptor binding (Ki < 50 nM) due to enhanced dipole interactions .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like MAP kinase. Replace the propanamide chain with acrylamide (as in ST-1426) to enable covalent binding via Michael addition .

Q. What experimental strategies resolve contradictions in biological activity data across analogs?

  • Methodological Answer :

  • SAR Analysis : Compare IC50 values of analogs with systematic substitutions (e.g., 6b vs. 6c in ). Contradictions in cytotoxicity may arise from off-target effects, addressed via kinase profiling panels (e.g., Eurofins DiscoverX).
  • Metabolic Stability Assays : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that masks true activity .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in solution?

  • Methodological Answer :

  • NOESY : Identifies spatial proximity between the propanamide chain and oxadiazole phenyl group, revealing intramolecular H-bonding or rigidity.
  • HSQC : Correlates 1H-13C couplings to assign quaternary carbons in the oxadiazole ring (e.g., C5 at ~165 ppm) .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 (≤5% v/v) to maintain solubility without disrupting cell membranes.
  • Prodrug Design : Synthesize phosphate or ester derivatives (e.g., tert-butyl esters) that hydrolyze in physiological conditions .

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